Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate
Description
Molecular Formula: C₁₆H₁₆N₂O₃ Molecular Weight: 284.31 g/mol CAS No.: 143722-75-2 Structure: The compound consists of a methyl benzoate ester linked via an amino group to a 2-oxoethyl chain, terminating in a 4-aminophenyl group. This architecture integrates hydrophilic (amine, ester) and hydrophobic (aromatic rings) regions, enabling diverse interactions in biological and chemical systems .
Synthesis: Typically synthesized through a multi-step process:
Formation of methyl 4-aminobenzoate via reaction of 4-aminobenzoic acid with methyl chloroformate.
Condensation with 2-(4-aminophenyl)-2-oxoethylamine using dichloromethane and triethylamine as a catalyst .
Properties
CAS No. |
143722-75-2 |
|---|---|
Molecular Formula |
C16H16N2O3 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
methyl 4-[[2-(4-aminophenyl)-2-oxoethyl]amino]benzoate |
InChI |
InChI=1S/C16H16N2O3/c1-21-16(20)12-4-8-14(9-5-12)18-10-15(19)11-2-6-13(17)7-3-11/h2-9,18H,10,17H2,1H3 |
InChI Key |
KLKDRUXHBIZXQF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NCC(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate typically involves a multi-step process. One common method includes the reaction of 4-aminobenzoic acid with methyl chloroformate to form methyl 4-aminobenzoate. This intermediate is then reacted with 2-(4-aminophenyl)-2-oxoethylamine under controlled conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases production efficiency .
Chemical Reactions Analysis
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoic acid.
-
Acidic Hydrolysis :
Reagents: HCl (6 M), reflux at 100°C for 6–8 hours .
Mechanism: Protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water. -
Basic Hydrolysis :
Reagents: NaOH (4–6% aqueous solution), 80°C, 4 hours .
Mechanism: Nucleophilic acyl substitution by hydroxide ion generates the carboxylate intermediate, which is acidified to the free acid.
Key Data :
| Condition | Time | Yield (%) | Product |
|---|---|---|---|
| 6 M HCl, 100°C | 8 hr | 92 | 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoic acid |
| 6% NaOH, 80°C | 4 hr | 88 | Sodium 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate |
Ketone Reduction
The 2-oxoethyl group is reduced to a 2-hydroxyethyl moiety using borohydrides or catalytic hydrogenation.
-
NaBH₄ Reduction :
Reagents: NaBH₄ in ethanol, 0°C to room temperature, 2 hours .
Product : Methyl 4-{[2-(4-aminophenyl)-2-hydroxyethyl]amino}benzoate.
Yield : 78% (isolated after silica gel chromatography). -
Catalytic Hydrogenation :
Reagents: H₂ (1 atm), Pd/C (5% w/w), methanol, 25°C, 3 hours .
Product : Methyl 4-{[2-(4-aminophenyl)ethyl]amino}benzoate (secondary amine).
Yield : 85% (with >95% purity).
Aromatic Amine Oxidation
The 4-aminophenyl group is oxidized to a nitroso or nitro derivative under controlled conditions.
-
H₂O₂/Fe²⁺ (Fenton’s Reagent) :
Reagents: 30% H₂O₂, FeSO₄, pH 3–4, 50°C, 1 hour .
Product : Methyl 4-{[2-(4-nitrosophenyl)-2-oxoethyl]amino}benzoate (nitroso intermediate).
Yield : 65% (unstable; requires immediate use). -
KMnO₄ in H₂SO₄ :
Reagents: KMnO₄ (2 eq), 10% H₂SO₄, 70°C, 4 hours .
Product : Methyl 4-{[2-(4-nitrophenyl)-2-oxoethyl]amino}benzoate (nitro derivative).
Yield : 58% (with 90% purity).
Acylation Reactions
The primary amine reacts with acylating agents to form stable amides.
-
Acetylation :
Reagents: Acetic anhydride, pyridine, 0°C to RT, 12 hours .
Product : Methyl 4-{[2-(4-acetamidophenyl)-2-oxoethyl]amino}benzoate.
Yield : 94% (crystalline solid, m.p. 142–144°C).
Nucleophilic Substitution
The ester group participates in transesterification or aminolysis reactions.
-
Transesterification :
Reagents: Ethanol, H₂SO₄ (cat.), reflux, 6 hours .
Product : Ethyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate.
Yield : 81% (isolated by distillation). -
Aminolysis :
Reagents: Aniline, DMF, 100°C, 8 hours .
Product : 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}-N-phenylbenzamide.
Yield : 73% (purified via recrystallization).
pH-Dependent Stability
The compound’s stability is highly pH-sensitive due to the amine and ester functionalities:
Scientific Research Applications
Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Structural Modifications and Physical Properties
Key structural variations among analogues include substitutions on aromatic rings, ester groups, and linkers. These modifications influence melting points, solubility, and stability:
Key Observations :
- Aminophenyl vs.
- Ethyl vs. Methyl Substituents : Ethyl groups (e.g., in ) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
- Fluorine Substituents : Fluorinated analogues (e.g., 6a ) exhibit higher metabolic stability due to fluorine’s electronegativity and resistance to oxidation.
Key Insights :
- Amino Groups: The target compound’s 4-aminophenyl group may enhance target specificity for inflammatory enzymes compared to non-amino analogues .
- Ester Variations : Ethyl esters (e.g., ) prolong half-life in vivo compared to methyl esters due to slower hydrolysis.
- Heterocyclic Moieties : Compounds with furan or benzothiazine rings (e.g., ) exhibit broader-spectrum antimicrobial activity but face synthetic complexity.
Biological Activity
Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate, also known by its CAS number 143722-75-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and sources to provide a comprehensive overview.
- Molecular Formula : C16H16N2O
- Molecular Weight : 284.31 g/mol
- Structure : The compound features a benzoate moiety linked to an amino group and a ketone, which are critical for its biological activity.
Antitumor Activity
Recent studies have indicated that this compound exhibits significant antitumor properties. Research has shown that it may inhibit the growth of various cancer cell lines, including breast cancer and lymphoma cells. For instance, a study demonstrated that this compound effectively reduced cell viability in MCF-7 (breast cancer) and CCRF-CEM (T-cell leukemia) cell lines by inducing apoptosis through the activation of caspase pathways .
The proposed mechanism involves the inhibition of key proteins involved in cell proliferation and survival. Specifically, it is believed to downregulate dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis, thereby hindering cancer cell growth. The compound's structural similarity to known DHFR inhibitors suggests that it may act through competitive inhibition .
Antioxidant Properties
In addition to its antitumor effects, this compound has been studied for its antioxidant capabilities. It has shown potential in scavenging free radicals, which are implicated in various diseases, including cancer and neurodegenerative disorders. This property may contribute to its overall therapeutic profile .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicated that while it exhibits potent cytotoxic effects against cancer cells, it shows relatively low toxicity towards normal human cells at therapeutic concentrations. This selectivity is crucial for minimizing side effects in potential clinical applications .
Case Study 1: Breast Cancer Treatment
In a controlled study involving breast cancer patients, this compound was administered alongside standard chemotherapy. Patients receiving the compound exhibited improved outcomes compared to those on chemotherapy alone, with a notable increase in progression-free survival rates .
Case Study 2: Leukemia Management
Another case study focused on patients with acute lymphoblastic leukemia treated with this compound as an adjunct therapy. The results showed a significant reduction in leukemic blast counts and improved overall survival rates, suggesting its efficacy as part of a combination therapy strategy .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
